Brometos arilas
Aryl bromides are a class of organic compounds containing a bromine atom directly bonded to an aromatic ring, typically benzene or similar structures. These reagents play a pivotal role in organic synthesis due to their high reactivity and ability to participate in a variety of substitution reactions, including nucleophilic aromatic substitution and coupling reactions.
Aryl bromides are often synthesized from the corresponding aryl halides using methods such as dehalogenation with silver salts or through oxidative bromination. They serve as key intermediates in the production of pharmaceuticals, agrochemicals, polymers, and dyes. Their application spans various industries, including medicine, agriculture, and dye manufacturing.
The high reactivity of aryl bromides can lead to side reactions, necessitating careful handling under an inert atmosphere with appropriate solvents and reaction conditions. Due to their hazardous nature, safety precautions must be strictly observed during synthesis and use.
| Estrutura | Nome químico | CAS | MF |
|---|---|---|---|
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3,4-Dibromo-1,5-dimethyl-1H-pyrazole | 5775-95-1 | C5H6Br2N2 |
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3,4,5-tribromo-1-methyl-pyrazole | 57389-75-0 | C4H3Br3N2 |
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3,4-Dibromo-5-methyl-1H-pyrazole | 5932-19-4 | C4H4Br2N2 |
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1H-Imidazole,5-bromo-4-ethyl- | 734478-36-5 | C5H7BrN2 |
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2-bromo-5-tert-butyl-1,3,4-thiadiazole | 88370-06-3 | C6H9BrN2S |
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4-bromo-1,2-oxazol-3-ol | 31561-94-1 | C3H2BrNO2 |
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5-Bromo-1,3-dimethyl-1H-pyrazole | 5744-70-7 | C5H7BrN2 |
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Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | 152300-56-6 | C4H3BrN2O2S |
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4-Bromo-2-hexylthiophene | 155954-63-5 | C10H15BrS |
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Ethyl 3-bromoisoxazole-5-carboxylate | 105174-97-8 | C6H6BrNO3 |
Literatura Relacionada
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Fornecedores recomendados
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TAIXING JOXIN BIO-TEC CO.,LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
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钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises
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